

Application Notes: 2-Amino-5-diethylaminopentane in Proteomics Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-diethylaminopentane

Cat. No.: B108754

[Get Quote](#)

Introduction

2-Amino-5-diethylaminopentane is a chemical compound with the formula $C_9H_{22}N_2$ and a molecular weight of 158.28 g/mol.[1] It is also known by other names such as N1,N1-Diethyl-1,4-pentanediamine and Novoldiamine.[1] This compound is a colorless liquid soluble in water and organic solvents.[2] While it is listed as a biochemical for research purposes and has applications as an intermediate in pharmaceutical synthesis, its direct and established use within the field of proteomics research is not documented in currently available scientific literature.[1][2]

Proteomics involves the large-scale study of proteins, their structures, and their functions.[3] A key aspect of many proteomics workflows is the chemical modification of proteins or peptides to facilitate their analysis, often by mass spectrometry.[4] Compounds containing primary amines are sometimes utilized for derivatization or labeling of biomolecules. Given the presence of a primary amine group in its structure, **2-Amino-5-diethylaminopentane** could theoretically be explored for such applications in a research context.[5]

Hypothetical Application: Chemical Derivatization for Mass Spectrometry

Please Note: The following application is hypothetical and based on the chemical properties of **2-Amino-5-diethylaminopentane**, as there is no documented use in proteomics. This information is intended for research and development professionals exploring novel chemical tools.

Based on its structure, **2-Amino-5-diethylaminopentane** could potentially be used as a chemical derivatization agent to modify proteins or peptides, for example, at carboxyl groups on the side chains of aspartic and glutamic acid residues or at the C-terminus. This modification would introduce a tertiary amine and a positive charge, which could enhance ionization efficiency in mass spectrometry, potentially improving detection sensitivity for certain peptides.

Hypothetical Experimental Protocol

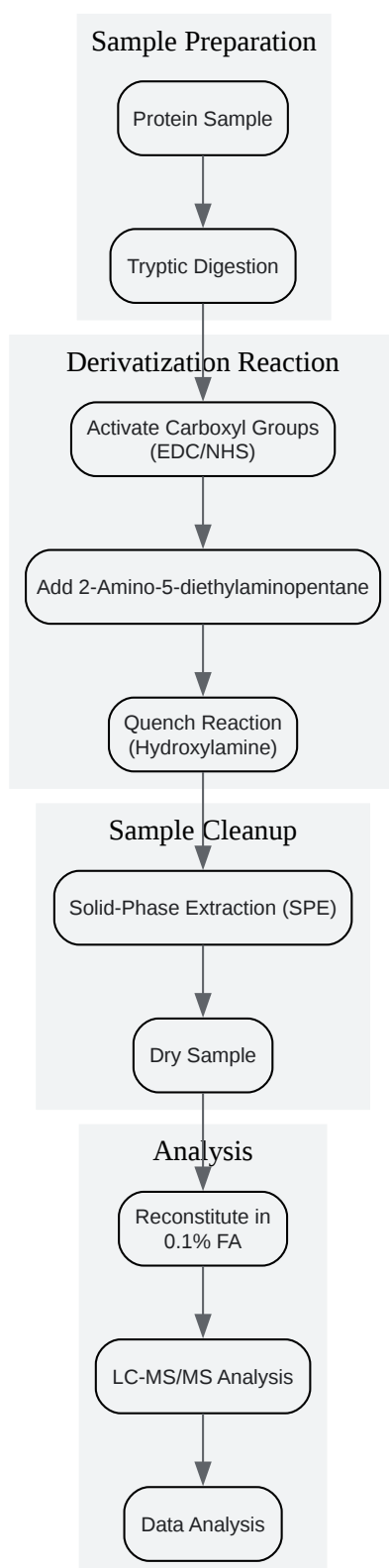
This protocol outlines a hypothetical workflow for the derivatization of peptides with **2-Amino-5-diethylaminopentane** for subsequent analysis by mass spectrometry.

1. Materials and Reagents

- **2-Amino-5-diethylaminopentane** (CAS 140-80-7)[[1](#)]
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Peptide sample (e.g., tryptic digest of a protein)
- Reaction Buffer: 0.1 M MES buffer, pH 6.0
- Quenching Solution: 50 mM Hydroxylamine
- Solvents: Acetonitrile (ACN), Formic Acid (FA), Water (LC-MS grade)
- Solid-phase extraction (SPE) C18 cartridges

2. Peptide Derivatization Workflow

The following diagram illustrates the hypothetical workflow for peptide derivatization.



[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for peptide derivatization.

3. Step-by-Step Procedure

- **Sample Preparation:** Start with a purified protein or a complex protein mixture. Perform a standard in-solution or in-gel tryptic digestion to generate peptides.
- **Activation of Carboxyl Groups:**
 - Dissolve the peptide sample in 100 μ L of Reaction Buffer.
 - Prepare a fresh solution of 0.5 M EDC and 0.2 M NHS in Reaction Buffer.
 - Add 10 μ L of the EDC/NHS solution to the peptide sample.
 - Incubate for 15 minutes at room temperature to activate the carboxyl groups.
- **Derivatization with **2-Amino-5-diethylaminopentane**:**
 - Prepare a 1 M solution of **2-Amino-5-diethylaminopentane** in Reaction Buffer.
 - Add 10 μ L of the **2-Amino-5-diethylaminopentane** solution to the activated peptide sample.
 - Incubate for 2 hours at room temperature with gentle mixing.
- **Quenching the Reaction:**
 - Add 10 μ L of Quenching Solution to the reaction mixture.
 - Incubate for 15 minutes at room temperature to quench any unreacted EDC.
- **Sample Cleanup:**
 - Acidify the sample by adding 10 μ L of 10% Trifluoroacetic Acid (TFA).
 - Perform solid-phase extraction using a C18 cartridge to remove excess reagents and salts.
 - Elute the derivatized peptides with 50% ACN / 0.1% TFA.

- Dry the eluted sample in a vacuum centrifuge.
- Mass Spectrometry Analysis:
 - Reconstitute the dried, derivatized peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% Formic Acid in water).
 - Analyze the sample using a high-resolution mass spectrometer.

Hypothetical Data Presentation

Should this hypothetical application be realized, quantitative data could be presented to compare the derivatized peptides with their unmodified counterparts.

Table 1: Hypothetical Comparison of Peptide Ion Intensities

Peptide Sequence	Unmodified Ion Intensity (Arbitrary Units)	Derivatized Ion Intensity (Arbitrary Units)	Fold Change in Intensity
VGEEIVGIK	1.2×10^5	4.8×10^5	4.0
FDEELHTLLR	8.5×10^4	3.9×10^5	4.6
ADETLMK	2.1×10^5	7.5×10^5	3.6

Table 2: Chemical and Physical Properties of **2-Amino-5-diethylaminopentane**

Property	Value	Reference
CAS Number	140-80-7	[1]
Molecular Formula	C9H22N2	[1]
Molecular Weight	158.28	[1]
Appearance	Colorless liquid	[2]
Boiling Point	200-210°C	[2]
Density	0.817 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.4429	

Signaling Pathway Visualization

As there is no documented role of **2-Amino-5-diethylaminopentane** in any biological signaling pathways, a diagram for this requirement cannot be created. The compound is a synthetic chemical intermediate and not known to be involved in cellular signaling.[2]

Conclusion

While **2-Amino-5-diethylaminopentane** is commercially available for research, there is currently no established body of work demonstrating its application in proteomics. The protocols and data presented here are purely hypothetical, based on the chemical nature of the compound. Researchers and drug development professionals interested in novel derivatization strategies for mass spectrometry could potentially investigate this and similar compounds, but would need to undertake foundational research to validate its utility, efficacy, and any potential side-reactions. It is important to note that this compound is classified as a dangerous good for transport and requires appropriate handling and safety precautions.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-diethylaminopentane | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Application Notes: 2-Amino-5-diethylaminopentane in Proteomics Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108754#2-amino-5-diethylaminopentane-in-proteomics-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com